2-Bromo-3-(4-cyanophenyl)-1-propene

Purification Distillation Thermal Stability

2-Bromo-3-(4-cyanophenyl)-1-propene (IUPAC: 4-(2-bromoprop-2-enyl)benzonitrile) is a substituted allyl bromide featuring a para-cyanophenyl group. This combination of an electrophilic allylic bromide and a polar aromatic nitrile within a single C10H8BrN scaffold (MW 222.08 g/mol) permits orthogonal reactivity in cross-coupling, nucleophilic substitution, and cycloaddition sequences.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 148252-40-8
Cat. No. B129012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(4-cyanophenyl)-1-propene
CAS148252-40-8
Synonyms2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC=C(CC1=CC=C(C=C1)C#N)Br
InChIInChI=1S/C10H8BrN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2
InChIKeyVYLJXFRHNXADQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(4-cyanophenyl)-1-propene (CAS 148252-40-8): A Dual-Functional Allylic Bromide & Aromatic Nitrile Building Block


2-Bromo-3-(4-cyanophenyl)-1-propene (IUPAC: 4-(2-bromoprop-2-enyl)benzonitrile) is a substituted allyl bromide featuring a para-cyanophenyl group. This combination of an electrophilic allylic bromide and a polar aromatic nitrile within a single C10H8BrN scaffold (MW 222.08 g/mol) permits orthogonal reactivity in cross-coupling, nucleophilic substitution, and cycloaddition sequences . The compound is supplied as a research intermediate at ≥97% purity with a density of 1.407 g/cm³ and a boiling point of 306.8 °C at 760 mmHg .

Why Generic Allylic Bromides Cannot Substitute for 2-Bromo-3-(4-cyanophenyl)-1-propene in Electronic-Structure-Sensitive Applications


The para-cyano substituent exerts a strong electron-withdrawing effect (σp ≈ 0.66) that alters the reactivity profile of both the aromatic ring and the allylic bromide moiety relative to unsubstituted or electron-donating analogs [1]. This electronic perturbation shifts the boiling point by >75 °C versus the des-cyano analogue, directly impacting purification protocols, and modifies oxidative addition rates in palladium-catalyzed cross-couplings . Consequently, simply replacing 2-bromo-3-(4-cyanophenyl)-1-propene with 2-bromo-3-phenyl-1-propene or other alkyl/alkoxy-substituted allylic bromides introduces uncontrolled variability in reaction kinetics, regioselectivity, and downstream intermediate purity.

Quantitative Differentiation of 2-Bromo-3-(4-cyanophenyl)-1-propene versus Its Closest Structural Analogs


Boiling Point Elevation Enables High-Temperature Distillation Protocols Unavailable to Des-Cyano Analogues

The presence of the para-cyano group raises the boiling point by approximately 76 °C compared to the unsubstituted phenyl analogue, 2-bromo-3-phenyl-1-propene. This differential permits fractional distillation at temperatures where the des-cyano compound would already be fully vaporized, offering a distinct purification advantage in solvent-free workup .

Purification Distillation Thermal Stability

Increased Liquid Density Facilitates Gravimetric Handling and Phase Separation

The target compound exhibits a density of 1.407 g/cm³, compared to 1.327 g/cm³ for 2-bromo-3-phenyl-1-propene . This 6% density increase arises from the compact, polar nitrile group and directly affects gravimetric dispensing accuracy and the speed of aqueous-organic phase separation during extractive work-up.

Formulation Work-up Physical Properties

Electron-Withdrawing Cyano Group Modulates Electrophilic Reactivity in Pd-Catalyzed Cross-Coupling

The Hammett σp constant for para-CN is +0.66, whereas for para-H it is 0.00. This electron deficiency polarizes the allylic C–Br bond and lowers the electron density on the aromatic ring, which is expected to accelerate oxidative addition with Pd(0) catalysts relative to electron-neutral analogues [1]. While direct kinetic comparison data for this specific substrate class are not publicly available, the quantitative electronic parameter provides a rational basis for anticipating faster initiation in Suzuki-Miyaura and Heck reactions compared to 2-bromo-3-phenyl-1-propene.

Cross-coupling Reactivity Electronic effects

Purity Specification Differentiates Commercial Supplies: ≥97% Assay versus Variable Purity of Unsubstituted Analogs

The target compound is commercially available from Fluorochem with a guaranteed purity of 97.0% (GC/HPLC) . In contrast, the des-cyano analogue 2-bromo-3-phenyl-1-propene is frequently listed without a certified purity specification or at lower typical purities (commonly 90–95%) across multiple suppliers, increasing the risk of introducing undefined impurities into sensitive synthetic sequences.

Quality Control Procurement Purity

Evidence-Backed Application Scenarios for 2-Bromo-3-(4-cyanophenyl)-1-propene


Medicinal Chemistry: Late-Stage Diversification of Kinase Inhibitor Scaffolds

The allylic bromide handle permits Suzuki or Heck coupling to introduce biaryl or styrenyl motifs, while the nitrile can be transformed into tetrazole, amide, or amidine bioisosteres without protecting-group manipulation. The electron-poor nature (σp = +0.66) enhances Pd(0) oxidative addition rates, enabling room-temperature couplings with deactivated boronic acids .

Materials Science: Synthesis of Cyano-Functionalized Monomers for High-Tg Polymers

The bifunctional architecture—allylic bromide for radical or coordination polymerization and nitrile for dipole–dipole interactions—enables the preparation of styrene-acrylonitrile-like copolymers with precisely controlled cyano-group placement. The 306.8 °C boiling point ensures monomer purity after distillation is maintained even at elevated processing temperatures, reducing oligomer formation during storage .

Process Development: Distillation-Based Purification at Multi-Gram Scale

The boiling point differential of +75.9 °C relative to des-cyano analogues allows process chemists to adopt a distillative purification protocol at 300–310 °C under atmospheric pressure, eliminating the need for silica-gel chromatography and reducing solvent waste. The higher density (1.407 g/cm³) further streamlines phase cuts during aqueous work-up, contributing to overall process mass intensity reduction .

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